N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide
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Overview
Description
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of 1,8-naphthyridinesThe 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods: The focus is often on developing more eco-friendly, safe, and atom-economical approaches .
Chemical Reactions Analysis
Types of Reactions: N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include NaN3, Me3SiN3, and various metal catalysts. Conditions often involve microwave irradiation, which helps in achieving higher yields and faster reaction times .
Major Products: The major products formed from these reactions include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones, which are intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antibacterial and anticancer agent . In materials science, it is used as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors . The compound also finds applications in the development of self-assembly host–guest systems and as ligands in coordination chemistry .
Mechanism of Action
The mechanism of action of N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The 1,8-naphthyridine core is known to interact with bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and thereby exerting antibacterial effects . In cancer cells, the compound may induce apoptosis by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other 1,8-naphthyridine derivatives such as gemifloxacin, which is used as an antibacterial agent . Other derivatives include 2,7-dimethyl-1,8-naphthyridine and its various functionalized forms .
Uniqueness: What sets N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide apart is its unique combination of the 1,8-naphthyridine core with a cyclohexanecarboxamide moiety, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H22N4O2/c26-19-11-10-17-18(12-13-22-20(17)25-19)23-15-6-8-16(9-7-15)24-21(27)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,24,27)(H2,22,23,25,26) |
InChI Key |
CIIIYKOWERKQMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=O)NC4=NC=C3 |
Origin of Product |
United States |
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